5-Phenyl-1,3-oxazole-4-carbonyl chloride
Overview
Description
5-Phenyl-1,3-oxazole-4-carbonyl chloride: is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol It is a halogenated heterocyclic compound that features an oxazole ring substituted with a phenyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Another method involves the reaction of benzoxime chloride with ethyl acetoacetate under chlorination conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Cyclization Reactions: The oxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Metal catalysts like Cu(I) or Ru(II) are often employed in cyclization reactions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Complex Heterocycles: Resulting from cyclization reactions.
Scientific Research Applications
Chemistry: 5-Phenyl-1,3-oxazole-4-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science .
Biology and Medicine: This compound is utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as a carbonyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties .
Comparison with Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride
- 4-(Chlorocarbonyl)-5-phenyl-1,3-oxazole
Comparison: 5-Phenyl-1,3-oxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and potential for further functionalization .
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLADISDYODORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379968 | |
Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-64-2 | |
Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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